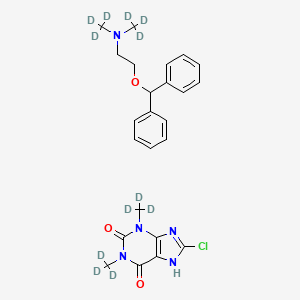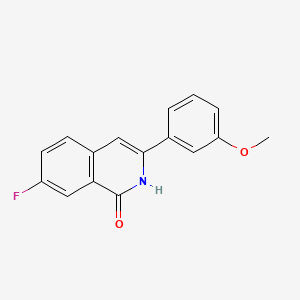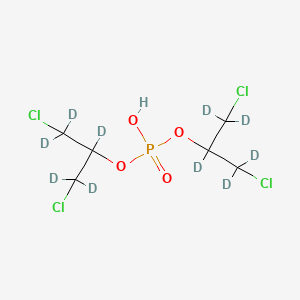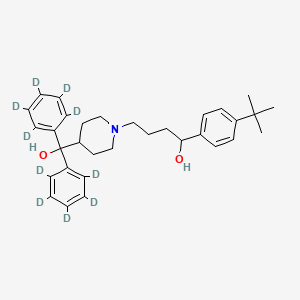
2-Fluoro-4-methylbiphenyl-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.
Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.
Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Reactor Setup: Using specialized reactors to control temperature and pressure.
Catalysts: Employing catalysts to enhance the reaction rate.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced biphenyl compounds.
Applications De Recherche Scientifique
2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbiphenyl
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.
Propriétés
Formule moléculaire |
C13H11F |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
ISXHZIQXRZTNKT-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H] |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

